Nodososide
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Overview
Description
Nodososide is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a glycosidic linkage. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nodososide typically involves multiple steps, including the formation of the anthracene core and subsequent functionalization. Common synthetic routes may include:
Formation of the Anthracene Core: This step often involves the cyclization of suitable precursors under acidic or basic conditions.
Hydroxylation: Introduction of hydroxyl groups can be achieved through oxidation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Glycosylation: The attachment of the glycosidic moiety is typically carried out using glycosyl donors and catalysts like silver triflate or boron trifluoride etherate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Nodososide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, osmium tetroxide, or potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
Nodososide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Nodososide involves its interaction with various molecular targets and pathways. For example:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Effects: It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Antimicrobial Action: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Comparison with Similar Compounds
Nodososide can be compared with other similar compounds, such as:
Anthraquinones: These compounds share the anthracene core but may have different substituents, leading to variations in their chemical and biological properties.
Flavonoids: These compounds also contain hydroxyl groups and glycosidic linkages but have a different core structure, resulting in distinct activities and applications.
Polyphenols: These compounds have multiple hydroxyl groups and are known for their antioxidant properties, similar to this compound.
Properties
CAS No. |
31843-68-2 |
---|---|
Molecular Formula |
C22H22O11 |
Molecular Weight |
462.4 g/mol |
IUPAC Name |
1,3,5-trihydroxy-2,7-dimethyl-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H22O11/c1-6-3-10(25)13-14(18(29)12-8(16(13)27)4-9(24)7(2)15(12)26)21(6)33-22-20(31)19(30)17(28)11(5-23)32-22/h3-4,11,17,19-20,22-26,28,30-31H,5H2,1-2H3/t11-,17-,19+,20-,22?/m1/s1 |
InChI Key |
SNLCLOKRJWQPAX-CEKMPUIXSA-N |
SMILES |
CC1=CC(=C2C(=C1OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C(=C(C=C4C2=O)O)C)O)O |
Isomeric SMILES |
CC1=CC(=C2C(=C1OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C(=C(C=C4C2=O)O)C)O)O |
Canonical SMILES |
CC1=CC(=C2C(=C1OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C(=C(C=C4C2=O)O)C)O)O |
Synonyms |
1,3,5,-trihydroxy-2,7-dimethylanthraquinone-8- O-alpha-D-glucopyranoside nodososide |
Origin of Product |
United States |
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